1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide
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Overview
Description
1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, furan, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting with a chlorinated thiophene derivative.
Coupling with furan: Using a coupling reagent to attach the furan ring to the thiophene derivative.
Formation of the piperidine ring: Through a cyclization reaction involving appropriate precursors.
Final coupling: Attaching the piperidine ring to the previously formed intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(5-chlorothiophene-2-carbonyl)-N-(furan-2-ylmethyl)-N-methylpiperidine-4-carboxamide: Similar structure but with a different position of the furan ring.
1-(5-chlorothiophene-2-carbonyl)-N-(pyridin-3-ylmethyl)-N-methylpiperidine-4-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide is unique due to its specific combination of heterocyclic rings, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
Properties
IUPAC Name |
1-(5-chlorothiophene-2-carbonyl)-N-(furan-3-ylmethyl)-N-methylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-19(10-12-6-9-23-11-12)16(21)13-4-7-20(8-5-13)17(22)14-2-3-15(18)24-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMODKDRHDTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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